methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
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Overview
Description
Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C16H12N2O5 and its molecular weight is 312.281. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Reactions and Synthesis
Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate demonstrates a variety of reactions in chemical synthesis. It reacts with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, forming compounds that undergo thermal recyclization to tetraones (Denislamova, Bubnov, & Maslivets, 2011). Another reaction involves 4-hydroxy-6-methyl-2-pyridone and benzylidenemalononitriles, resulting in the formation of 4H-pyrano[3,2-c]pyridines (Mekheimer, Mohamed, & Sadek, 1997).
2. Pharmacological Applications
In pharmacology, derivatives of this compound have been synthesized and evaluated for their anti-HIV-1 activities. Some of these derivatives have shown potent activities against HIV-1, suggesting a potential use in antiviral drug development (Liu et al., 2014).
3. Molecular and Computational Studies
Computational studies have been conducted to predict the activities of derivatives of this compound as anti-HIV agents. These studies use quantitative structure-activity relationship (QSAR) models to relate the molecular structures of the derivatives to their HIV-1 inhibitory activities, providing insights for drug design (Saviour, Shallangwa, & Uzairu, 2020).
4. Chemical Structure Analysis
Research into the chemical structure and properties of this compound has also been a subject of interest. For instance, studies involving the crystalline and molecular structures of derivatives offer valuable information for further chemical and pharmacological investigations (Racheva, Aliev, & Maslivets, 2008).
Mechanism of Action
Target of Action
It’s suggested that the compound may have a role in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It’s known that the compound has the efficacy to reduce blood glucose . This suggests that it may interact with targets that play a role in glucose metabolism.
Biochemical Pathways
Given its potential role in reducing blood glucose, it’s plausible that it may affect pathways related to glucose metabolism .
Pharmacokinetics
The presence of a methyl group in its structure suggests a potential to improve metabolic stability .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels . This suggests that it may have therapeutic potential in the treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Properties
IUPAC Name |
methyl 2-benzyl-7-hydroxy-1,3-dioxopyrrolo[3,4-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-23-16(22)13-12-11(10(19)7-17-13)14(20)18(15(12)21)8-9-5-3-2-4-6-9/h2-7,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHWSHZVZYLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1C(=O)N(C2=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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